Cis-(z)-8-Amino-cyclooct-4-enecarboxylic acid
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Overview
Description
“Cis-(z)-8-Amino-cyclooct-4-enecarboxylic acid” is a complex organic compound. The “cis” and “Z” descriptors indicate that the compound has a specific geometric isomerism . In Z isomers, the highest priority groups bonded to each carbon in the double bond are pointing in the same direction . The “8-Amino” part suggests the presence of an amino group (-NH2) on the 8th carbon of the cyclooctane ring. The “cyclooct-4-ene” indicates an eight-membered carbon ring with a double bond at the 4th position. The “carboxylic acid” signifies the presence of a carboxylic acid functional group (-COOH).
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the cyclooctane ring, the introduction of the double bond to create the alkene, and the addition of the amino and carboxylic acid functional groups. Unfortunately, without specific literature or resources, it’s challenging to provide a detailed synthesis analysis .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the cyclooctane ring, with a double bond creating an area of restricted rotation . The presence of the amino and carboxylic acid functional groups would also significantly influence the compound’s physical and chemical properties .
Chemical Reactions Analysis
The compound’s reactivity would be influenced by the alkene and the amino and carboxylic acid functional groups . Alkenes can participate in addition reactions, such as hydrogenation . The amino group can engage in reactions typical for amines, and the carboxylic acid can undergo reactions such as esterification .
Scientific Research Applications
Conformational Studies and Foldamer Design
Conformationally constrained β-amino acids, such as cis-2-Aminocyclohex-4-enecarboxylic acid, have been shown to influence the folding patterns of peptides. These molecules can induce helical conformations in peptides, demonstrating their potential in the design of foldamers, synthetic molecules that mimic the structural features of natural peptides. Such studies highlight the importance of these constrained amino acids in developing new materials and molecules with specific, predictable structures and functions (Kwon et al., 2015).
Synthesis of Hydroxy-Substituted Derivatives
Research into the synthesis of hydroxy-substituted derivatives of cis-pentacin demonstrates the versatility of these compounds in organic synthesis. These derivatives are prepared through various chemical reactions, showcasing the reactivity and utility of the cyclooctene backbone in synthesizing complex molecules with potential applications in drug design and material science (Benedek et al., 2008).
Enantioselective Synthesis and Biochemical Applications
The enantioselective synthesis of fluorinated alicyclic β-amino ester stereoisomers from cis- or trans-2-aminocyclohex-3-enecarboxylic acids highlights the potential of these molecules in medicinal chemistry. The precise control over the stereochemistry of these compounds is crucial for the development of pharmaceuticals with specific biological activities (Kiss et al., 2011).
Lactonization Reactions and Chemical Transformations
The lactonization reactions of hydroxycyclopentanecarboxylic acids demonstrate the chemical versatility of these compounds. Such reactions are essential for synthesizing cyclic compounds, which are significant in pharmaceuticals and agrochemicals. The ability to induce specific reactions based on the configuration of the starting material illustrates the importance of stereochemistry in chemical synthesis (Philp & Robertson, 1977).
Metabolic Engineering for Chemical Production
The use of cis,cis-muconic acid in metabolic engineering efforts to produce commercially important chemicals from renewable resources illustrates an application of these molecules in biotechnology. By genetically modifying Escherichia coli to convert glucose into muconic acid via an engineered metabolic pathway, researchers have demonstrated the potential of using cis,cis-muconic acid as a platform chemical for various industrial applications (Sengupta et al., 2015).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(1R,4Z,8S)-8-aminocyclooct-4-ene-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c10-8-6-4-2-1-3-5-7(8)9(11)12/h1-2,7-8H,3-6,10H2,(H,11,12)/b2-1-/t7-,8+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPJMACBYICUIDP-DREYKADXSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(CCC=C1)N)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/1C[C@H]([C@H](CC/C=C1)N)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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